N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251632-56-0
VCID: VC5714656
InChI: InChI=1S/C18H20N6O3/c1-23(2)16-8-17(20-10-19-16)24-9-13(21-11-24)18(25)22-12-5-6-14(26-3)15(7-12)27-4/h5-11H,1-4H3,(H,22,25)
SMILES: CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Molecular Formula: C18H20N6O3
Molecular Weight: 368.397

N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

CAS No.: 1251632-56-0

Cat. No.: VC5714656

Molecular Formula: C18H20N6O3

Molecular Weight: 368.397

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide - 1251632-56-0

Specification

CAS No. 1251632-56-0
Molecular Formula C18H20N6O3
Molecular Weight 368.397
IUPAC Name N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide
Standard InChI InChI=1S/C18H20N6O3/c1-23(2)16-8-17(20-10-19-16)24-9-13(21-11-24)18(25)22-12-5-6-14(26-3)15(7-12)27-4/h5-11H,1-4H3,(H,22,25)
Standard InChI Key JXXCOOUDOGLEOA-UHFFFAOYSA-N
SMILES CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₈H₂₀N₆O₃, with a molecular weight of 368.397 g/mol. Its structure features a central imidazole ring substituted at the 1-position by a 6-(dimethylamino)pyrimidin-4-yl group and at the 4-position by a carboxamide linked to a 3,4-dimethoxyphenyl group. Key physicochemical properties include:

PropertyValueSource
logP (Partition coefficient)3.14–3.17
Hydrogen bond acceptors7
Hydrogen bond donors1
Polar surface area72.2 Ų
SolubilityLow aqueous solubility

The dimethylamino and methoxy groups enhance lipophilicity, facilitating membrane permeability, while the carboxamide contributes to hydrogen bonding potential. The compound’s stereochemistry is achiral, simplifying synthetic pathways .

Synthesis and Reaction Conditions

Synthesis involves multi-step organic reactions, as outlined in patents and chemical databases:

  • Pyrimidine Core Formation: Reacting 4-chloropyrimidine with dimethylamine under nucleophilic substitution conditions yields 6-(dimethylamino)pyrimidin-4-amine.

  • Imidazole Ring Construction: Cyclocondensation of α-aminoketones with aldehydes forms the imidazole backbone.

  • Carboxamide Coupling: The imidazole-4-carboxylic acid is activated (e.g., using thionyl chloride) and reacted with 3,4-dimethoxyaniline to form the final carboxamide.

Critical optimization steps include temperature control (reflux in ethanol or toluene) and catalysts like sodium hydroxide for intermediates . Yield improvements focus on purification via column chromatography and recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals at δ 3.25 ppm (N,N-dimethyl protons) and δ 3.85–3.90 ppm (methoxy groups) confirm substituents. The imidazole proton resonates near δ 8.10 ppm .

  • ¹³C NMR: Carbonyl carbons appear at ~δ 165 ppm, while pyrimidine and imidazole carbons range from δ 120–150 ppm.

Infrared (IR) Spectroscopy:

  • Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N imidazole).

Mass Spectrometry:

  • Molecular ion peak at m/z 368.397 (M⁺), with fragments at m/z 152 (pyrimidine ring) and m/z 179 (dimethoxyphenyl group).

Mechanism of Action

The compound likely acts via dual inhibition:

  • Kinase Inhibition: The pyrimidine group competitively binds ATP pockets in kinases (e.g., LIMK), disrupting phosphorylation cascades .

  • Receptor Modulation: The dimethoxyphenyl moiety stabilizes RXRα in an antagonist conformation, suppressing tumor proliferation .

ApplicationRationaleSource
OncologyRXRα and kinase inhibition
Infectious DiseasesMembrane-targeting antimicrobials
NeuroprotectionLIMK modulation in neurodegeneration

Challenges and Future Directions

  • Solubility Limitations: Low aqueous solubility hampers bioavailability; prodrug strategies or nanoformulations are under exploration.

  • Toxicity Profiling: Preliminary data on analogs indicate hepatotoxicity at high doses; structural modifications are needed .

  • Target Selectivity: Off-target effects on cytochrome P450 enzymes require isoform-specific optimization .

Future research should prioritize in vivo efficacy studies and structure-activity relationship (SAR) analyses to refine potency and safety.

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